5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol
Overview
Description
5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol is a heterocyclic compound with a triazinane ring structure It is characterized by the presence of a cyclohexyl group and a phenyl group attached to the triazinane ring, along with a thiol group at the second position
Mechanism of Action
Target of Action
The primary targets of 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol are proteins involved in platelet aggregation, blood coagulation, antithrombotic, and anti HIV-1 disease . These proteins play a crucial role in maintaining homeostasis and immune response in the body.
Mode of Action
this compound interacts with its targets by binding to the active sites of these proteins . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given its targets, it is likely involved in the regulation of blood coagulation and immune response pathways . The downstream effects of these pathways can include changes in blood clotting and immune response.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets and how it alters their function . For example, if it inhibits a protein involved in blood coagulation, it could potentially prevent blood clot formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine, phenyl isothiocyanate, and formaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione: A similar triazinane compound with different substituents.
1,3,5-Triazinane-2-thione: Another triazinane derivative with a thione group instead of a thiol group.
Uniqueness
5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. Its thiol group also provides unique reactivity compared to other triazinane derivatives .
Properties
IUPAC Name |
5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h2,5-6,9-10,13,15-16,19H,1,3-4,7-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFLVGJVPACZGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(N(C2)C3=CC=CC=C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205575 | |
Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-41-5 | |
Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.